4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine
Overview
Description
4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H3ClFN3 It is characterized by the presence of both chlorine and fluorine atoms attached to an imidazo[4,5-c]pyridine ring system
Mechanism of Action
Target of Action
Imidazo[4,5-c]pyridine derivatives are known to interact with various biological targets, including kinases .
Mode of Action
It’s known that imidazo[4,5-c]pyridine derivatives can inhibit certain kinases, which play a crucial role in cellular signaling .
Biochemical Pathways
Kinase inhibitors like imidazo[4,5-c]pyridine derivatives can affect various cellular processes, including cell growth and proliferation .
Pharmacokinetics
One study showed that an imidazo[4,5-b]pyridine-based kinase inhibitor displayed high human liver microsomal stability .
Result of Action
Kinase inhibitors can lead to the inhibition of cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-fluoro-1H-imidazo[4,5-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoropyridine and imidazole.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-fluoropyridine with imidazole under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Cyclization: The resulting intermediate undergoes cyclization to form the imidazo[4,5-c]pyridine ring system. This step may require heating and the use of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Electrophilic Substitution: The fluorine atom can participate in electrophilic substitution reactions, such as halogenation or nitration.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of catalysts like iron(III) chloride (FeCl3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Electrophilic Substitution: Formation of halogenated or nitrated imidazo[4,5-c]pyridine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-cancer, anti-inflammatory, and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and cellular signaling pathways.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
4-Chloro-7-fluoro-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
4-Chloro-1H-imidazo[4,5-c]pyridine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-Fluoro-1H-imidazo[4,5-c]pyridine: Lacks the chlorine atom, which may influence its chemical properties and applications.
4-Bromo-7-fluoro-1H-imidazo[4,5-c]pyridine:
The presence of both chlorine and fluorine atoms in this compound makes it unique, as it combines the properties of both halogens, potentially enhancing its reactivity and versatility in various applications.
Properties
IUPAC Name |
4-chloro-7-fluoro-3H-imidazo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-6-5-4(10-2-11-5)3(8)1-9-6/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULUTDRRRDVDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=N1)Cl)NC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573853 | |
Record name | 4-Chloro-7-fluoro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-97-9 | |
Record name | 4-Chloro-7-fluoro-3H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405230-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-fluoro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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